2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-{2-azaspiro[55]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the cyano and acetamide groups. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can modify the cyano group to primary amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as a lead compound for developing new pharmaceuticals targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[5.5]undec-8-ene: A simpler analog lacking the cyano and acetamide groups, used as a precursor in synthesis.
N-(2-azaspiro[5.5]undec-8-en-2-yl)acetamide: Similar structure but without the cyano group, offering different reactivity and applications.
Uniqueness
2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide stands out due to its combination of the spirocyclic core with cyano and acetamide functionalities. This unique structure provides a balance of stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(2-azaspiro[5.5]undec-9-en-2-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-17(13-19,15-6-7-15)20-16(22)12-21-11-5-10-18(14-21)8-3-2-4-9-18/h2-3,15H,4-12,14H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXLPWQZTWHDFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCC3(C2)CCC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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